3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring. Compounds containing the 1,2,4-oxadiazole moiety are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyrazole rings.

Reduction: Reduction reactions can occur, especially if there are reducible functional groups present.

Substitution: Electrophilic or nucleophilic substitution reactions can take place on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with the 1,2,4-oxadiazole ring have shown potential as antimicrobial, antifungal, and anticancer agents.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry

Industrially, these compounds may be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action for compounds like 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole

- 3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Uniqueness

The unique substitution pattern on the phenyl and pyrazole rings of 3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole can result in distinct biological activities and chemical reactivity compared to its analogs.

Biological Activity

3-(3-Chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews recent findings on its biological properties, particularly its anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

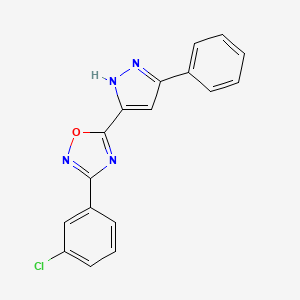

The compound can be represented by the following structural formula:

Molecular Weight : 300.75 g/mol

CAS Number : 71762-42-0

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the target compound. The pyrazole moiety is crucial for cytotoxic activity against various cancer cell lines. For instance, a study indicated that derivatives with this structure exhibited significant activity against HePG-2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 1.82 to 5.55 μM, outperforming standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HCT-116 | 5.55 | |

| 3-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MCF-7 | 4.50 | |

| 2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole | HePG-2 | 0.42 |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to the target structure have been tested for their efficacy against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones in agar diffusion assays .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | Bacteria | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 15 | |

| 2-(4-Methylphenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | Escherichia coli | 18 |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory effects in vitro. It was found to inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases .

The biological activity of oxadiazoles is often linked to their ability to interact with various molecular targets involved in cell signaling pathways. For instance:

- Cytotoxicity : The pyrazole ring enhances binding affinity to targets involved in cell proliferation.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis has been proposed as a mechanism for the observed antimicrobial effects.

Case Studies

Several case studies have documented the synthesis and evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized multiple oxadiazole derivatives and evaluated their anticancer activities using MTT assays across various cancer cell lines.

- Structure–Activity Relationship (SAR) : Investigations into SAR revealed that modifications on the phenyl rings significantly influenced biological activity.

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O/c18-13-8-4-7-12(9-13)16-19-17(23-22-16)15-10-14(20-21-15)11-5-2-1-3-6-11/h1-10H,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRCJUANAKKLDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CC(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.